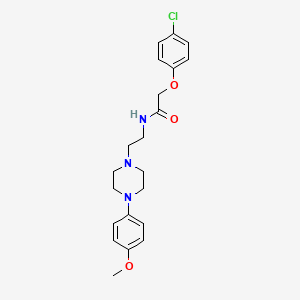
2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, is closely related to a series of compounds that have been synthesized and tested for their binding affinity at cloned human dopamine D4 and D2 receptor subtypes. These compounds, including N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, have been identified as potent and selective ligands for the dopamine D4 receptor, with significant selectivity over the D2 receptor, serotonin 5-HT1A, and adrenergic alpha1 receptors .
Synthesis Analysis
The synthesis of related compounds has been reported, where the structural modifications were made on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, a related compound, involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding the product with high purity . This suggests that the synthesis of the compound of interest would likely involve similar intermediates and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a piperazine ring substituted with a phenyl group and a chlorophenyl group. The piperazine ring is linked to a methoxybenzamide moiety through an ethyl chain. The structure-affinity relationship (SAFIR) studies indicate that modifications to the molecular structure, such as changes to the amide bond or the length of the alkyl chain, can significantly affect the binding affinity to the dopamine D4 receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitution reactions, where the bromophenylmethyl group is displaced by a piperazine derivative. The optimization of reaction parameters such as raw material ratio, reaction time, and temperature is crucial for achieving high yields and purity of the final product .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit high binding affinity and selectivity for the dopamine D4 receptor. The presence of the methoxy group and the piperazine ring are likely to influence the compound's solubility and stability .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
A series of derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide was synthesized, demonstrating significant in vitro antimicrobial activity against various bacteria and fungi. The compounds also showed promising anticancer activity, with some derivatives exhibiting good efficacy but lower activity compared to standard drugs. These findings suggest potential applications in developing new antimicrobial and anticancer agents (Mehta et al., 2019).
Pesticide Potential
N-derivatives of a closely related compound, 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These compounds include variations with different phenyl substitutions, suggesting the versatility and potential effectiveness of this chemical backbone in agricultural applications (Olszewska et al., 2011).
Soil Adsorption and Bioactivity
Research on acetochlor and metolachlor, compounds with structural similarities, reveals insights into the soil adsorption and bioactivity of such chemicals. Their adsorption characteristics and impact on soil and plant health can inform the environmental and agricultural use of 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide derivatives, especially in terms of environmental safety and efficacy as herbicides (Weber & Peter, 1982).
Synthetic Methodologies
The synthesis of related compounds, such as efletirizine hydrochloride and cetirizine, provides valuable insights into the chemical synthesis techniques applicable to this compound. These methodologies could be adapted to optimize the synthesis, improve yields, and potentially modify the compound for specific applications, such as antihistamines or other receptor-targeted therapies (Lifang, 2011; Arlette, 1991).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-8-4-18(5-9-19)25-14-12-24(13-15-25)11-10-23-21(26)16-28-20-6-2-17(22)3-7-20/h2-9H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKJGDSDCYVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)
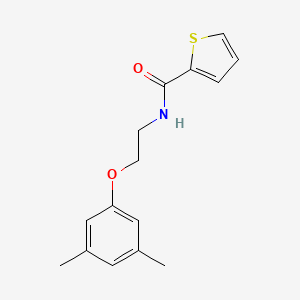
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
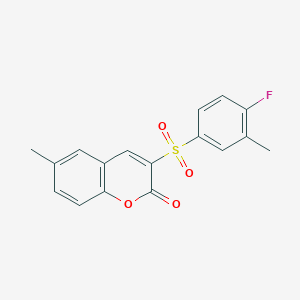
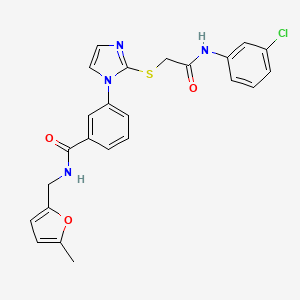
![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
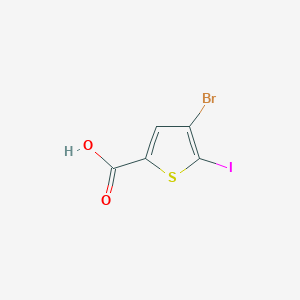
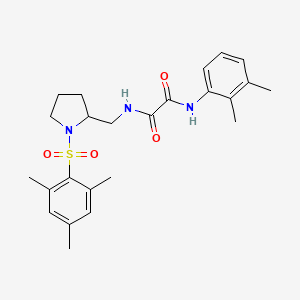
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
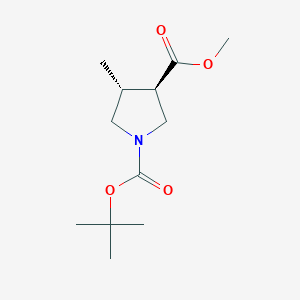
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)